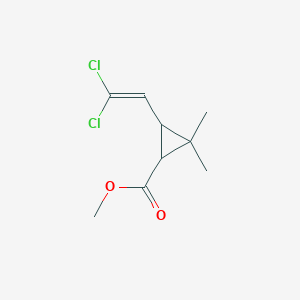

Permethrinic acid methyl ester

Description

The exact mass of the compound Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12Cl2O2/c1-9(2)5(4-6(10)11)7(9)8(12)13-3/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOOIMSFFIUFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0028113 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61898-95-1, 59897-93-7, 59897-94-8 | |

| Record name | Permethrinic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61898-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059897948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061898951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester, (1R,3S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0028113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Permethrinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Permethrinic acid methyl ester, scientifically known as methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, is a key chemical intermediate in the synthesis of synthetic pyrethroid insecticides such as permethrin (B1679614) and cypermethrin.[1] This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis, and relevant applications in the fields of agrochemistry and pharmaceutical development.

Chemical and Physical Properties

This compound is a cyclopropane-based ester derivative.[1] It is recognized as a crucial building block in the production of a number of commercially significant insecticides. The compound's chemical structure and properties are pivotal to its function as a precursor in pyrethroid manufacturing. It is typically a clear, colorless to light yellow liquid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 61898-95-1 | [3] |

| Molecular Formula | C₉H₁₂Cl₂O₂ | [4] |

| Molecular Weight | 223.10 g/mol | [4] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 234-235 °C | [2] |

| Density | 1.304 g/cm³ | [2] |

| Refractive Index | 1.492-1.5 | [2] |

| Vapor Pressure | 0.0412 mmHg at 25°C | [5] |

| Purity (by HPLC) | ≥95% (typical), up to 99.74% | [1][4] |

| Solubility | Soluble in organic solvents, insoluble in water | [5] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various chemical pathways. Below are detailed experimental protocols for two distinct synthesis methods.

Method 1: Cyclization of an Acyclic Precursor

This method involves the base-catalyzed cyclization of an ethyl trichlorohexenoate derivative.

Reaction Scheme:

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate → Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

Experimental Protocol:

-

Preparation of Sodium Methoxide (B1231860) Solution: Dissolve a catalytic amount of metallic sodium in anhydrous methanol (B129727) under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be performed with caution in an ice bath.

-

Reaction Mixture: To the freshly prepared sodium methoxide solution, add 2.7 parts of ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate.[6]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, neutralize the mixture with a suitable acid (e.g., dilute hydrochloric acid) to a neutral pH.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.

Method 2: Wittig-type Reaction from a Cyclopropane (B1198618) Aldehyde

This method utilizes a Wittig-type reaction to introduce the dichlorovinyl group onto a pre-formed cyclopropane ring.

Reaction Scheme:

Methyl 3-formyl-2,2-dimethylcyclopropanecarboxylate + Dichloromethanediphosphonate ester → Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, create a mixture of 24 g (0.1 mol) of methyl 3-formyl-2,2-dimethylcyclopropanecarboxylate and 22 g (0.1 mol) of diethyl dichloromethanediphosphonate in 100 ml of tetrahydrofuran (B95107) (THF).[7]

-

Base Addition: Cool the mixture to -20°C using a suitable cooling bath. Slowly add a suspension of 15 g of sodium methoxide in 50 ml of dimethylformamide (DMF) dropwise to the reaction mixture.[7]

-

Reaction: Stir the reaction mixture for 15 hours at room temperature (15-25°C).[7]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvents.[7]

-

Aqueous Work-up: Add the residue to 200 ml of water. Extract the aqueous solution twice with diethyl ether.[7]

-

Purification: Treat the aqueous phase with activated charcoal, filter, and then acidify with hydrochloric acid. Extract the acidified solution with methylene (B1212753) chloride.[7]

-

Final Steps: Dry the methylene chloride phase over anhydrous sodium sulfate and evaporate the solvent to yield the product.[7]

Applications and Biological Significance

This compound is primarily used as a key intermediate in the synthesis of various pyrethroid insecticides, including permethrin, cypermethrin, and their derivatives.[1] These insecticides are widely used in agriculture for crop protection and in public health to control insect vectors. The mode of action of pyrethroids involves the disruption of the nervous system in insects.[8] this compound itself is also considered an impurity of permethrin.[3]

Visualizations

Diagram 1: Synthesis Workflow of this compound (Method 1)

Caption: Workflow for the synthesis of this compound via cyclization.

Diagram 2: Logical Relationship in Pyrethroid Synthesis

Caption: Role of this compound in pyrethroid synthesis.

References

- 1. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbo… [cymitquimica.com]

- 2. METHYL 3-(2,2-DICHLOROVINYL)-2,2-DIMETHYL-(1-CYCLOPROPANE)CARBOXYLATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. clearsynth.com [clearsynth.com]

- 5. guidechem.com [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives - Google Patents [patents.google.com]

- 8. CAS 61898-95-1: this compound [cymitquimica.com]

An In-depth Technical Guide to Permethrinic Acid Methyl Ester (CAS 61898-95-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Permethrinic acid methyl ester, with the CAS number 61898-95-1, is a key chemical intermediate in the synthesis of synthetic pyrethroid insecticides, such as permethrin (B1679614) and cypermethrin.[1][2] Its chemical name is methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and safety information, tailored for a technical audience.

Chemical and Physical Properties

This compound is a cyclopropane-based ester derivative.[1] It is typically a colorless to light yellow liquid.[3][4] The compound is soluble in organic solvents but insoluble in water.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 61898-95-1 | [3][5] |

| Molecular Formula | C₉H₁₂Cl₂O₂ | [2][3][5] |

| Molecular Weight | 223.10 g/mol | [3][5] |

| Appearance | Light yellow to yellow liquid | [3] |

| Purity (by LCMS) | 96.64% | [3] |

| Purity (by HPLC) | 99.74% | [] |

| Boiling Point | 234-235 °C | [7] |

| Flash Point | 88.1 °C | [7] |

| Density | 1.304 g/cm³ | [7] |

| Vapor Pressure | 0.0412 mmHg at 25°C | [4][7] |

| Refractive Index | 1.492-1.5 | [7] |

| Storage | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Table 2: Spectroscopic Data Summary

| Data Type | Description | Reference |

| ¹H NMR Spectrum | Consistent with structure | [3] |

| LCMS | Consistent with structure | [3] |

Note: While certificates of analysis from suppliers state that spectroscopic data is consistent with the structure, publicly available detailed spectra with peak assignments are limited.

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the production of pyrethroids.[1] The synthesis generally involves the esterification of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

General Synthesis Pathway

The synthesis of permethrin, a common pyrethroid, highlights the role of this compound and its corresponding acid chloride.

References

- 1. prepchem.com [prepchem.com]

- 2. CAS 61898-95-1: this compound [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 7. benchchem.com [benchchem.com]

Mechanism of Action of Permethrinic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The principal target of permethrinic acid methyl ester is the voltage-gated sodium channel (VGSC), an integral membrane protein essential for the initiation and propagation of action potentials in neurons.[1][2][3]

Molecular Interaction and Effect

Pyrethroids bind to a specific site on the alpha subunit of the VGSC. This binding is state-dependent, with a higher affinity for the open state of the channel. The binding of the pyrethroid molecule allosterically modifies the channel's gating kinetics, specifically by inhibiting both the rapid inactivation and the deactivation (closing) of the channel.[1] This results in a prolonged influx of sodium ions (Na+) into the neuron following an action potential.

The sustained sodium influx leads to a prolonged depolarization of the neuronal membrane, causing repetitive firing of action potentials. This uncontrolled neuronal activity, or hyperexcitation, overwhelms the insect's nervous system, leading to muscle tremors, paralysis, and ultimately, death.[4]

Signaling Pathway Diagram

Secondary Mechanisms of Action

While the effect on VGSCs is the primary driver of insecticidal activity, research has suggested that pyrethroids may also interact with other molecular targets.

Acetylcholinesterase (AChE) Inhibition

Some studies have indicated that pyrethroids can inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[5][6] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors and contributing to the overall hyperexcitation of the nervous system. However, the inhibitory potency of pyrethroids on AChE is generally considered to be significantly lower than that of organophosphate and carbamate (B1207046) insecticides.[7]

Mitochondrial Complex I Inhibition

Permethrin (B1679614) has been shown to be a selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in the electron transport chain responsible for ATP production.[8][9] Inhibition of complex I can disrupt cellular energy metabolism and increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The toxicological relevance of this mitochondrial effect in the context of acute insecticidal action is still under investigation.

Experimental Protocols (Generalized)

The following are generalized protocols for key experiments used to investigate the mechanism of action of pyrethroids. Specific parameters would need to be optimized for this compound.

Electrophysiological Analysis of VGSC Modulation

This protocol describes the use of the whole-cell patch-clamp technique to study the effects of a test compound on VGSCs in isolated insect neurons.

Experimental Workflow:

Methodology:

-

Neuron Isolation and Culture: Isolate neurons from a suitable insect model (e.g., cockroach dorsal unpaired median (DUM) neurons or honeybee antennal lobe neurons). Culture the isolated neurons in an appropriate medium to allow for recovery and adherence to a coverslip.

-

Electrophysiological Recording:

-

Prepare a patch pipette with an internal solution mimicking the intracellular ionic composition and a resistance of 2-5 MΩ.

-

Using a micromanipulator, form a high-resistance seal (gigaseal) between the pipette tip and the membrane of a single neuron.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

Voltage-clamp the neuron at a holding potential of -80 mV.

-

Elicit sodium currents by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).

-

Record baseline sodium currents.

-

-

Compound Application: Perfuse the recording chamber with a solution containing the desired concentration of this compound.

-

Data Acquisition and Analysis: Record sodium currents in the presence of the compound. Analyze the changes in current amplitude, activation kinetics, inactivation kinetics, and tail currents to quantify the effect of the compound on VGSC function.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method, a colorimetric assay to measure AChE activity.

Methodology:

-

Enzyme and Substrate Preparation:

-

Prepare a solution of purified AChE from a suitable source (e.g., electric eel or recombinant human).

-

Prepare a solution of the substrate acetylthiocholine (B1193921) (ATCh) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well plate, add the AChE solution to each well.

-

Add various concentrations of this compound to the test wells and a vehicle control to the control wells.

-

Incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ATCh/DTNB solution.

-

The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow product, 5-thio-2-nitrobenzoate (TNB).

-

-

Data Analysis: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Mitochondrial Respiration Assay

This protocol describes the use of high-resolution respirometry to measure the effect of a compound on mitochondrial oxygen consumption.

Methodology:

-

Mitochondria Isolation: Isolate mitochondria from a suitable tissue source (e.g., insect flight muscle or rat liver) by differential centrifugation.

-

Respirometry:

-

Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with respiration medium.

-

Add the isolated mitochondria to the respirometer chambers.

-

Measure the basal respiration rate (State 2).

-

Add a substrate for Complex I (e.g., glutamate (B1630785) and malate) to initiate electron transport.

-

Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

-

Add various concentrations of this compound and monitor the change in oxygen consumption rate.

-

-

Data Analysis: Analyze the oxygen consumption traces to determine the effect of the compound on different respiratory states. Calculate the respiratory control ratio (RCR) and the P/O ratio to assess mitochondrial coupling and efficiency.

Quantitative Data Summary

As previously stated, specific quantitative data for this compound is not available in the reviewed literature. For context, the following table presents hypothetical data that would be generated from the aforementioned experiments to illustrate the expected effects based on the known properties of pyrethroids.

| Target | Parameter | Value (Hypothetical) | Experimental Method |

| Voltage-Gated Sodium Channel | EC50 (Prolongation of Na+ current) | 1 - 10 µM | Whole-Cell Patch-Clamp |

| Tau of Inactivation (τ) | Increased by 2-5 fold | Whole-Cell Patch-Clamp | |

| Acetylcholinesterase | IC50 | > 100 µM | Ellman's Assay |

| Mitochondrial Complex I | IC50 (Inhibition of State 3 respiration) | 10 - 50 µM | High-Resolution Respirometry |

Conclusion

The mechanism of action of this compound is primarily attributed to its interaction with and disruption of the normal function of voltage-gated sodium channels in the insect nervous system. Secondary effects on acetylcholinesterase and mitochondrial complex I may contribute to its overall toxicity profile. Further research is required to obtain specific quantitative data for this particular ester to fully characterize its potency and selectivity for these molecular targets. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. researchgate.net [researchgate.net]

- 6. Modulation in acetylcholinesterase of rat brain by pyrethroids in vivo and an in vitro kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organophosphorus insecticides induce airway hyperreactivity by decreasing neuronal M2 muscarinic receptor function independent of acetylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Enigmatic Insecticidal Profile of Permethrinic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Permethrinic acid methyl ester, a key metabolite and derivative of the widely used synthetic pyrethroid insecticide permethrin (B1679614), presents a complex subject of study within the field of insect toxicology.[1][2] While the parent compound, permethrin, has been extensively researched for its potent neurotoxic effects on a broad spectrum of insect pests, the specific biological activity of its methyl ester derivative is less comprehensively documented in publicly available literature.[3] This technical guide aims to synthesize the current understanding of the biological activity of this compound in insects, drawing necessary inferences from the well-established mode of action of pyrethroids. The document details its likely mechanism of action, provides relevant toxicological data for its parent compound as a reference, outlines detailed experimental protocols for its assessment, and illustrates key pathways and workflows through diagrammatic representations.

Permethrin itself is a cyclopropanecarboxylate (B1236923) ester, and its metabolism in both mammals and insects involves the cleavage of this ester bond.[4][5][6] This process yields permethrinic acid and 3-phenoxybenzyl alcohol.[1][5] The methylation of the resulting carboxylic acid leads to the formation of this compound. Understanding the insecticidal contribution of this metabolite is crucial for a complete picture of permethrin's efficacy and for the development of novel, more targeted pest control agents.

Mode of Action: Targeting the Insect Nervous System

The primary mode of action for pyrethroid insecticides, and by extension, their biologically active metabolites, is the disruption of the voltage-gated sodium channels in the insect's nervous system.[1][7][8] These channels are critical for the propagation of nerve impulses. Pyrethroids bind to the sodium channels, forcing them to remain in an open state for an extended period.[8] This leads to a continuous influx of sodium ions, resulting in membrane depolarization, repetitive nerve discharges, and eventual paralysis, leading to the death of the insect.[8] This hyperexcitatory effect is the hallmark of pyrethroid poisoning.[8]

While some initial sources suggested a possible role for acetylcholinesterase inhibition, the overwhelming scientific consensus points to the voltage-gated sodium channels as the primary target for pyrethroids.[7][8] It is highly probable that this compound shares this primary mode of action, though its specific binding affinity and efficacy compared to the parent permethrin molecule require further empirical investigation.

Figure 1. Proposed signaling pathway for the neurotoxic action of this compound.

Quantitative Biological Activity

Specific quantitative data on the insecticidal activity of this compound, such as median lethal dose (LD50) or median lethal concentration (LC50) values, are not widely available in the reviewed literature. However, to provide a relevant toxicological context, the following table summarizes the LD50 values of the parent compound, permethrin, against various insect species. It is plausible that the activity of the methyl ester metabolite falls within a similar range, though this requires experimental verification.

| Insect Species | Bioassay Method | LD50 (µg/g) | Reference |

| Musca domestica (Housefly) | Topical Application | 0.8 - 2.1 | [9] |

| Aedes aegypti (Yellow Fever Mosquito) | Topical Application | 0.01 - 0.03 | [9] |

| Blattella germanica (German Cockroach) | Topical Application | 1.0 - 4.0 | [9] |

| Tribolium castaneum (Red Flour Beetle) | Topical Application | 0.5 - 1.5 | [9] |

| Apis mellifera (Honey Bee) | Topical Application | 0.1 - 0.2 (µ g/bee ) | [10] |

| Heliothis virescens (Tobacco Budworm) | Topical Application | 0.02 - 0.1 | [9] |

Note: The data presented are for the parent compound, permethrin, and are intended to serve as a reference point for the potential toxicity of its metabolites.

Experimental Protocols

To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for key experiments.

Topical Application Bioassay for LD50 Determination

This protocol is adapted from established methods for determining the contact toxicity of insecticides.[5][9][11][12]

Objective: To determine the median lethal dose (LD50) of this compound when applied topically to adult insects.

Materials:

-

This compound (analytical grade)

-

Acetone (B3395972) (HPLC grade)

-

Microsyringe or microapplicator

-

Test insects (e.g., houseflies, mosquitoes, cockroaches) of a uniform age and size

-

Holding cages with food and water

-

CO2 or cold anesthesia setup

-

Vortex mixer

-

Glass vials

Procedure:

-

Preparation of Dosing Solutions:

-

Prepare a stock solution of this compound in acetone (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with acetone to obtain a range of at least five concentrations expected to cause between 10% and 90% mortality.

-

A control solution of acetone alone should also be prepared.

-

-

Insect Handling and Dosing:

-

Anesthetize a batch of insects using CO2 or by placing them in a cold environment.

-

Using a microapplicator, apply a small, precise volume (e.g., 0.5-1.0 µL) of a dosing solution to the dorsal thorax of each insect.

-

Treat at least three replicates of 20-25 insects for each concentration and the control.

-

-

Post-Treatment Observation:

-

Place the treated insects in clean holding cages with access to food and water.

-

Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

-

Record mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to move when prodded.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if it exceeds 5-10%.

-

Analyze the dose-response data using probit analysis to calculate the LD50 value and its 95% confidence intervals.

-

Figure 2. Experimental workflow for a topical application bioassay.

Larval Bioassay for LC50 Determination

This protocol is designed for assessing the toxicity of compounds to the larval stages of insects, particularly mosquitoes.[1][4][6][13][14]

Objective: To determine the median lethal concentration (LC50) of this compound in an aqueous environment for insect larvae.

Materials:

-

This compound (analytical grade)

-

Ethanol or acetone (as a solvent for the stock solution)

-

Deionized water

-

Glass beakers or disposable cups

-

Third or fourth instar insect larvae (e.g., Aedes aegypti)

-

Pipettes

-

Small amount of larval food

-

Incubator

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

Prepare a series of dilutions in deionized water to achieve the desired test concentrations. The final solvent concentration in the test water should be minimal (e.g., <0.1%) and consistent across all treatments.

-

A control group with deionized water and the solvent at the same concentration should be included.

-

-

Bioassay Setup:

-

In each beaker or cup, place a defined volume of test solution (e.g., 100 mL).

-

Introduce a known number of larvae (e.g., 20-25) into each container.

-

Set up at least three replicates for each concentration and the control.

-

Add a small amount of larval food to each container.

-

-

Incubation and Observation:

-

Maintain the containers in an incubator at a controlled temperature (e.g., 27°C) and photoperiod.

-

Record larval mortality at 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

-

-

Data Analysis:

-

Correct for control mortality using Abbott's formula if necessary.

-

Use probit analysis to calculate the LC50 value and its 95% confidence intervals from the concentration-mortality data.

-

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Permethrin Technical Fact Sheet [npic.orst.edu]

- 13. mdpi.com [mdpi.com]

- 14. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbo… [cymitquimica.com]

The Chemical Relationship Between Permethrinic Acid Methyl Ester and Permethrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical relationship between permethrinic acid methyl ester and the widely used synthetic pyrethroid insecticide, permethrin (B1679614). This document outlines the pivotal role of this compound as a key intermediate in certain synthetic pathways to permethrin and contrasts this with the more conventional industrial synthesis methods. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive resource for professionals in the field.

Core Chemical Structures and Relationship

Permethrin is the 3-phenoxybenzyl ester of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.[1][2] The acid component is commonly referred to as permethrinic acid. This compound is, as the name suggests, the methyl ester of this same acid.[3][4] Their chemical structures are presented below.

This compound

Permethrin

The fundamental relationship lies in their shared permethrinic acid backbone. This compound can serve as a direct precursor to permethrin through a transesterification reaction, where the methyl group is exchanged for the 3-phenoxybenzyl group. While not the most common industrial route, this pathway offers a viable synthetic strategy.

Synthetic Pathways

There are two primary synthetic routes to consider when discussing the relationship between these two molecules: the conventional industrial synthesis of permethrin and the synthesis of permethrin via transesterification of this compound.

Conventional Industrial Synthesis of Permethrin

The predominant industrial synthesis of permethrin involves the esterification of the acid chloride of permethrinic acid with 3-phenoxybenzyl alcohol.[9][10] This method is favored for its high yield and efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Permethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbo… [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Permethrinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Permethrinic acid methyl ester, systematically named methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate, is a chemical compound closely related to the synthetic pyrethroid insecticide, permethrin (B1679614).[1][2] As a key intermediate in the synthesis of various pyrethroid insecticides and a potential impurity in commercial permethrin products, the study of its chemical properties, synthesis, and biological activity is of significant interest to researchers in agrochemistry, toxicology, and drug development.[3][] This technical guide provides a comprehensive review of the current research on this compound, including its chemical and physical properties, detailed synthesis protocols, biological activity, and relevant safety information.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow liquid at room temperature.[3][5] It is characterized by a cyclopropane (B1198618) ring substituted with a dichlorovinyl group and two methyl groups, with a methyl ester functional group.[1] The presence of the dichlorovinyl group and the cyclopropane ring are key structural features that contribute to its biological activity.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61898-95-1 | [1] |

| Molecular Formula | C₉H₁₂Cl₂O₂ | [1] |

| Molecular Weight | 223.10 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | [3][5] |

| Boiling Point | 234-235 °C | [3] |

| Density | 1.304 g/cm³ | [3] |

| Refractive Index | 1.492-1.5 | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the esterification of permethrinic acid or the formation of the cyclopropane ring with the desired stereochemistry.

Experimental Protocol 1: Esterification of Permethrinic Acid

This is a straightforward and common method for the synthesis of this compound.

Materials:

-

3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Permethrinic Acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol (B129727) (CH₃OH)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve permethrinic acid in an excess of thionyl chloride. Gently reflux the mixture for 2 hours to ensure complete conversion to the acid chloride. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.

-

Esterification: Dissolve the resulting crude permethrinic acid chloride in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath. Slowly add anhydrous methanol to the solution with constant stirring. Allow the reaction to proceed at 0°C for 1 hour and then let it warm to room temperature, stirring for an additional 4 hours.

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure ester.

Experimental Protocol 2: Cyclopropanation and Esterification

This method involves the formation of the cyclopropane ring as a key step.

Materials:

-

Ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate

-

Metallic sodium

-

Anhydrous methanol

Procedure:

-

Preparation of Sodium Methoxide (B1231860): In a flask equipped with a condenser and a stirrer, carefully dissolve metallic sodium in anhydrous methanol to prepare a solution of sodium methoxide.[7]

-

Cyclization Reaction: Add ethyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate to the sodium methoxide solution.[7] The reaction mixture is then heated under reflux. The sodium methoxide acts as a base to facilitate the intramolecular cyclization, forming the cyclopropane ring and eliminating HCl.

-

Transesterification: The reaction conditions with methanol as the solvent also promote the transesterification of the ethyl ester to the methyl ester.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any inorganic salts. The organic layer is dried and concentrated. The crude product is purified by vacuum distillation to obtain this compound.

Spectroscopic Data

Expected ¹H NMR Spectral Data:

-

Methyl Protons (C(CH₃)₂): Two singlets in the range of δ 1.0-1.5 ppm.

-

Cyclopropane Protons: Complex multiplets in the range of δ 1.5-2.5 ppm. The cis and trans isomers will exhibit different coupling constants.

-

Vinyl Proton (-CH=CCl₂): A doublet in the range of δ 5.5-6.5 ppm, with coupling to the adjacent cyclopropyl (B3062369) proton.

-

Methyl Ester Protons (-OCH₃): A sharp singlet around δ 3.7 ppm.

Expected ¹³C NMR Spectral Data:

-

Methyl Carbons (C(CH₃)₂): Signals in the range of δ 15-30 ppm.

-

Cyclopropane Carbons: Signals in the range of δ 30-45 ppm.

-

Vinyl Carbons (-CH=CCl₂): Signals in the range of δ 120-135 ppm.

-

Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.

-

Carbonyl Carbon (C=O): A signal in the range of δ 170-175 ppm.

Expected FT-IR Spectral Data:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹

-

C=C stretching (alkene): Around 1620-1640 cm⁻¹

-

C-O stretching (ester): 1100-1300 cm⁻¹

-

C-Cl stretching: 600-800 cm⁻¹

Biological Activity and Toxicology

This compound is primarily recognized as a derivative and potential impurity of the insecticide permethrin.[2] Its biological activity is expected to be similar to that of other pyrethroids, which act as neurotoxins in insects.[1]

The proposed mechanism of action involves the disruption of the nervous system, leading to paralysis and death of the insect.[1] One suggested target is the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in the overstimulation of nerve cells.

Table 2: Toxicological Data for this compound

| Test | Result | Reference(s) |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [10] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [10] |

| Specific target organ toxicity (single exposure) | May cause respiratory irritation (Category 3) | [10] |

The toxicity to mammals is generally considered to be low.[1] However, it is important to note that it can be toxic to aquatic organisms and beneficial insects, necessitating careful handling and application to minimize environmental impact.[1]

Logical Workflow for Synthesis and Characterization

The synthesis and characterization of this compound follow a logical experimental workflow. This can be visualized to provide a clear overview of the process.

Insecticidal Mechanism of Action

While a detailed signaling pathway for this compound is not extensively documented, its action as a pyrethroid analogue suggests a primary effect on the insect nervous system. The following diagram illustrates a simplified, putative mechanism of action.

Conclusion

This compound is a compound of interest due to its close relationship with widely used pyrethroid insecticides. This guide has summarized the available information on its synthesis, chemical and physical properties, and biological activity. While several synthetic routes have been established, a need for more detailed, publicly available spectroscopic and quantitative toxicological data remains. Further research into these areas would be beneficial for a more complete understanding of this molecule and its potential applications and impacts.

References

- 1. CAS 61898-95-1: this compound [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. METHYL 3-(2,2-DICHLOROVINYL)-2,2-DIMETHYL-(1-CYCLOPROPANE)CARBOXYLATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbo… [cymitquimica.com]

- 6. guidechem.com [guidechem.com]

- 7. prepchem.com [prepchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide on the Toxicological Profile of Permethrinic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for permethrinic acid methyl ester is limited. Much of the information presented herein is extrapolated from studies on its parent compound, permethrin (B1679614), and its metabolites. This guide is intended for research purposes and should not be used for clinical or diagnostic decision-making.

Executive Summary

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate |

| Synonyms | This compound, Methyl permethrate |

| CAS Number | 61898-95-1 |

| Molecular Formula | C9H12Cl2O2 |

| Molecular Weight | 223.10 g/mol |

Toxicological Profile

Acute Toxicity

Direct acute toxicity data for this compound is scarce. A safety data sheet (SDS) classifies it as "Harmful if swallowed" (Acute toxicity, oral, Category 4), "Causes skin irritation" (Category 2), and "Causes serious eye irritation" (Category 2A) under the Globally Harmonized System (GHS)[1]. However, the SDS also states that the chemical, physical, and toxicological properties have not been completely investigated[1].

For the parent compound, permethrin, acute toxicity is low to moderate in mammals. The oral LD50 in rats ranges from 430 to 4000 mg/kg, depending on the isomer ratio and vehicle used. Dermal LD50 in rabbits is greater than 2000 mg/kg.

Table 1: Acute Toxicity of Permethrin (Surrogate Data)

| Species | Route | LD50 | Reference |

| Rat | Oral | 430 - 4000 mg/kg | [2] |

| Mouse | Oral | 540 - 2690 mg/kg | [2] |

| Rabbit | Dermal | >2000 mg/kg | [2] |

Chronic Toxicity

No chronic toxicity studies were identified for this compound. Long-term studies on permethrin in rats and mice showed effects at high doses (2500 ppm), including tremors, hypersensitivity, and decreased body weight gain in mice[3]. Liver hypertrophy was observed in rats, which was considered an adaptive response[3].

Genotoxicity

There is no available data on the genotoxicity of this compound. Permethrin has been extensively tested and is generally not considered mutagenic in a variety of in vitro and in vivo assays, including the Ames test and mouse lymphoma assay[4]. However, some studies have suggested a potential for clastogenic (chromosome-damaging) effects in vitro at high concentrations[4].

Carcinogenicity

This compound has not been evaluated for its carcinogenic potential. Permethrin is not classified as a human carcinogen by the International Agency for Research on Cancer (IARC) (Group 3) or the U.S. Environmental Protection Agency (EPA)[5][6]. Studies in rats showed no evidence of a carcinogenic effect, while a slight increase in benign lung tumors was observed in male mice at the highest dose tested, which was not considered to represent a carcinogenic effect[3].

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is not available. Studies on permethrin suggest little to no effect on reproductive or developmental endpoints, except at high doses that also cause maternal toxicity[7].

Mechanism of Action

The primary mechanism of toxicity for permethrin and other pyrethroids is their action on voltage-gated sodium channels in neurons[8]. They bind to the channels and slow down both their activation and inactivation, leading to a prolonged influx of sodium ions. This causes repetitive neuronal firing and eventual paralysis, which is the basis for their insecticidal activity. While mammals are less susceptible due to differences in sodium channel sensitivity and more efficient metabolism, high doses of pyrethroids can lead to neurotoxicity[8].

Some studies on permethrin have also indicated the involvement of oxidative stress and inflammatory pathways in its toxic effects. Exposure to permethrin has been shown to increase markers of lipid peroxidation and alter the levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in rats[9][10].

Signaling Pathways

Metabolism

Permethrin is primarily metabolized in the liver through ester hydrolysis and oxidation[11]. Ester hydrolysis, a major pathway, cleaves the permethrin molecule into 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (permethrinic acid)[11][12]. These metabolites can then undergo further oxidation and conjugation before excretion[13]. It is plausible that permethrinic acid could be esterified to its methyl ester form in vivo, or that the methyl ester could be present as an impurity in technical permethrin formulations.

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance[1].

-

Test Animals: Typically, young adult rats of a single sex are used. At least 5 animals are used per dose level[1].

-

Housing and Feeding: Animals are housed in standard conditions with a controlled temperature (22 ± 3°C) and humidity (30-70%)[1]. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days[1].

-

Pathology: A gross necropsy is performed on all animals at the end of the study to identify any pathological changes[1].

In Vitro Skin Irritation (Based on OECD Guideline 439)

This test method uses a reconstructed human epidermis (RhE) model to assess the potential of a substance to cause skin irritation[14][15].

-

Test System: A three-dimensional RhE model, such as EpiDerm™, is used.

-

Test Procedure: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours)[16].

-

Viability Assessment: Cell viability is measured using the MTT assay. The reduction of the yellow MTT tetrazolium salt to a blue formazan (B1609692) product by mitochondrial dehydrogenases of viable cells is quantified spectrophotometrically[17].

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2)[3][15].

In Vitro Eye Irritation (Based on OECD Guideline 492)

This test uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage[5][18].

-

Test System: An RhCE model, such as the EpiOcular™ model, is used.

-

Test Procedure: The test substance is applied to the surface of the RhCE tissue.

-

Exposure and Incubation: The tissue is exposed for a specific duration depending on whether the substance is a liquid or solid[4]. This is followed by a post-exposure incubation period.

-

Viability Assessment: Cell viability is determined using the MTT assay.

-

Classification: If the mean tissue viability is > 60%, the substance is classified as a non-irritant (UN GHS No Category)[4].

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical[19][20].

-

Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used[19][21].

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic[20].

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations and plated on a minimal agar (B569324) medium lacking histidine[19].

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) is counted after a 48-hour incubation period[22]. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Conclusion and Future Directions

The toxicological profile of this compound is largely undefined, with current knowledge being primarily inferred from its parent compound, permethrin. Based on surrogate data, it is likely to have low to moderate acute toxicity. The GHS classification suggests it is harmful if swallowed and an irritant to the skin and eyes. The mechanism of action is presumed to be similar to permethrin, involving the disruption of neuronal sodium channels.

To provide a comprehensive risk assessment, further research is imperative. Key areas for future investigation include:

-

In vitro cytotoxicity studies to determine the direct effects on various cell types.

-

Acute toxicity studies (oral, dermal, inhalation) to establish LD50/LC50 values.

-

Genotoxicity assays , such as the Ames test and in vitro micronucleus assay, to assess mutagenic and clastogenic potential.

-

Metabolism studies to understand its formation from permethrin and its subsequent metabolic fate.

A thorough toxicological evaluation of this compound is crucial for a complete understanding of the human health risks associated with permethrin exposure.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. What is the mechanism of Permethrin? [synapse.patsnap.com]

- 3. senzagen.com [senzagen.com]

- 4. tecolab-global.com [tecolab-global.com]

- 5. scantox.com [scantox.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. iivs.org [iivs.org]

- 8. Permethrin Technical Fact Sheet [npic.orst.edu]

- 9. researchgate.net [researchgate.net]

- 10. Permethrin exposure affects neurobehavior and cellular characterization in rats’ brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3 Pharmacokinetics of Permethrin - Health Effects of Permethrin-Impregnated Army Battle-Dress Uniforms - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Permethrin Degradation Pathway [eawag-bbd.ethz.ch]

- 13. In vitro metabolism of trans-permethrin and its major metabolites, PBalc and PBacid, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. iivs.org [iivs.org]

- 16. x-cellr8.com [x-cellr8.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. microbiologyinfo.com [microbiologyinfo.com]

- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

The Role of Permethrinic Acid Methyl Ester in Insecticide Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating challenge of insecticide resistance necessitates a deeper understanding of the metabolic pathways insects employ to detoxify chemical agents. Permethrin (B1679614), a widely used synthetic pyrethroid, is subject to metabolic degradation, leading to the formation of various metabolites, including permethrinic acid and its methylated form, permethrinic acid methyl ester. This technical guide explores the role of this compound in insecticide resistance studies, providing a comprehensive overview of its formation, its potential as a biomarker, and the experimental methodologies used for its analysis. While direct quantitative evidence linking elevated levels of this compound to resistance is still emerging, its position as a downstream metabolite of permethrin detoxification warrants its investigation in the broader context of resistance mechanisms. This document provides detailed experimental protocols and conceptual signaling pathways to guide researchers in this area of study.

Introduction

Pyrethroid insecticides, such as permethrin, are crucial tools in controlling insect vectors of disease and agricultural pests. However, their extensive use has led to the widespread development of insecticide resistance in many insect species. One of the primary mechanisms of resistance is enhanced metabolic detoxification, mediated by families of enzymes including cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs).

Permethrin is an ester that can be hydrolyzed by carboxylesterases to yield 3-phenoxybenzyl alcohol and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (permethrinic acid).[1][2] This acid can be further metabolized, and its methylated form, this compound, represents a potential indicator of specific metabolic pathways associated with resistance. The presence and quantity of this metabolite could serve as a biomarker to assess the level and type of metabolic resistance within an insect population. This guide provides a technical framework for studying the role of this compound in insecticide resistance.

Metabolic Pathways and Signaling

The detoxification of permethrin is a multi-step process involving several enzymatic reactions. The initial and most critical step in the context of this compound formation is the hydrolysis of the parent permethrin molecule.

Permethrin Metabolism Pathway

The metabolic cascade leading to the formation of this compound is initiated by the hydrolytic cleavage of the ester bond in permethrin. This reaction is primarily catalyzed by carboxylesterases. The resulting permethrinic acid can then undergo methylation.

Signaling Pathways Regulating Detoxification

The expression of detoxification enzymes, including the carboxylesterases responsible for permethrin hydrolysis, is tightly regulated by complex signaling pathways. Exposure to insecticides can trigger these pathways, leading to the upregulation of genes encoding these enzymes. While the specific signaling cascade leading to the potential methylation of permethrinic acid is not fully elucidated, it is likely integrated within the broader insecticide response network.

Quantitative Data

While direct comparative studies quantifying this compound in resistant versus susceptible insect strains are limited in the public domain, the following tables present hypothetical data structures based on expected outcomes from such experiments. These tables are intended to serve as templates for researchers to populate with their own experimental data.

Table 1: Levels of Permethrin and its Metabolites in Resistant vs. Susceptible Insects Following Permethrin Exposure

| Analyte | Resistant Strain (ng/g tissue) | Susceptible Strain (ng/g tissue) | Fold Change (Resistant/Susceptible) |

| Permethrin | 50.2 ± 8.5 | 150.8 ± 20.1 | 0.33 |

| Permethrinic Acid | 125.6 ± 15.2 | 45.3 ± 7.8 | 2.77 |

| This compound | 30.1 ± 5.6 | 5.2 ± 1.1 | 5.79 |

| 3-Phenoxybenzoic Acid | 80.4 ± 10.1 | 25.9 ± 4.3 | 3.10 |

Data are presented as mean ± standard deviation. Fold change is calculated as the ratio of the mean concentration in the resistant strain to that in the susceptible strain.

Table 2: In Vitro Metabolism of Permethrin by Microsomal Fractions from Resistant and Susceptible Insects

| Substrate/Metabolite | Resistant Strain (pmol/min/mg protein) | Susceptible Strain (pmol/min/mg protein) | Fold Increase in Activity |

| Permethrin Depletion | 150.7 ± 18.3 | 35.2 ± 5.9 | 4.28 |

| Permethrinic Acid Formation | 120.4 ± 14.5 | 28.1 ± 4.2 | 4.28 |

| This compound Formation | 25.8 ± 3.1 | 4.6 ± 0.9 | 5.61 |

Enzyme kinetics were determined using microsomal fractions incubated with permethrin. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate quantification of this compound and for elucidating its role in insecticide resistance.

Workflow for Investigating the Role of this compound

A systematic workflow is necessary to correlate the levels of this compound with insecticide resistance. This involves insect rearing, bioassays, sample preparation, and analytical quantification.

Protocol for Quantification of this compound by GC-MS

This protocol outlines a general procedure for the extraction and analysis of this compound from insect tissues.

1. Sample Preparation and Extraction (QuEChERS-based)

-

Homogenization: Homogenize 100-200 mg of insect tissue (whole body or specific tissues) in 1 mL of ice-cold acetonitrile (B52724).

-

Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) to the homogenate.

-

Vortex and Centrifuge: Vortex vigorously for 1 minute and centrifuge at 5000 x g for 5 minutes at 4°C.

-

Collect Supernatant: Transfer the upper acetonitrile layer to a new tube.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Add Sorbent: To the collected supernatant, add a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).

-

Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Collect Supernatant: Transfer the cleaned extract to a new vial.

3. Derivatization (if analyzing for the parent acid as well)

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Methylation: Reconstitute the residue in 100 µL of a methylation agent (e.g., 14% BF₃ in methanol) and heat at 60°C for 30 minutes. This step will convert any permethrinic acid to its methyl ester. If only the endogenous methyl ester is of interest, this step can be omitted, but care must be taken to avoid hydrolysis during extraction.

-

Extraction: After cooling, add 100 µL of hexane (B92381) and 100 µL of saturated NaCl solution. Vortex and collect the upper hexane layer for GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z values to be determined from a standard).

-

Protocol for In Vitro Carboxylesterase Activity Assay

This assay measures the ability of insect carboxylesterases to hydrolyze permethrin.

1. Preparation of Microsomal Fractions

-

Homogenization: Homogenize insect tissues (e.g., midguts, fat bodies) in ice-cold homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Ultracentrifugation: Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspension: Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration (e.g., using the Bradford assay).

2. Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing 100 µg of microsomal protein, 0.1 M phosphate buffer (pH 7.4), and 100 µM permethrin (dissolved in a minimal amount of ethanol (B145695) or DMSO) in a final volume of 200 µL.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant for the formation of permethrinic acid using HPLC or GC-MS (after derivatization).

Conclusion

The study of this compound offers a promising avenue for enhancing our understanding of insecticide resistance mechanisms. As a downstream metabolite of permethrin detoxification, its quantification can provide valuable insights into the activity of specific metabolic pathways, particularly those involving carboxylesterases. While further research is needed to establish a direct and quantitative link between elevated levels of this metabolite and the resistance phenotype, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to pursue these investigations. By employing robust analytical techniques and well-designed experiments, the scientific community can better elucidate the intricate biochemical processes that drive insecticide resistance, ultimately paving the way for the development of more effective and sustainable pest management strategies.

References

Theoretical Modeling of Permethrinic Acid Methyl Ester Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Permethrinic acid methyl ester is a key chemical intermediate in the synthesis of synthetic pyrethroids, a widely used class of insecticides.[1] While the biological interactions of the final pyrethroid products, such as permethrin (B1679614) and cypermethrin, are extensively studied, the specific interactions of their precursors are less understood. This technical guide provides a framework for the theoretical modeling of this compound's interactions with biological systems. Due to the limited direct experimental data on this specific molecule, this guide extrapolates from the known interactions of its parent compounds and related metabolites to propose potential interaction pathways and theoretical modeling approaches. This document is intended to serve as a foundational resource for researchers initiating computational studies on pyrethroid intermediates.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for any theoretical modeling endeavor. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interaction with biological macromolecules.

| Property | Value | Reference |

| CAS Number | 61898-95-1 | [2][3][4] |

| Molecular Formula | C₉H₁₂Cl₂O₂ | [2][3][4] |

| Molecular Weight | 223.10 g/mol | [2][3][4] |

| Synonyms | Methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, Methoxy Permethrinate | [1][2] |

| Structure | Cyclopropane-based ester with a dichlorovinyl and two methyl groups. | [1] |

| Solubility (in cyclohexane) | trans-isomer: 10 µg/mL, cis-isomer: 100 µg/mL | [1] |

Potential Biological Interactions

The primary mechanism of action for pyrethroid insecticides is their interaction with voltage-gated sodium channels in neurons, leading to prolonged channel opening and nerve hyperexcitability.[5] While this compound is a precursor and not the final active compound, its structural similarity to the core of pyrethroids suggests potential, albeit likely weaker, interactions with similar targets. Additionally, as an ester, it is susceptible to hydrolysis by esterase enzymes, a key step in the metabolism and detoxification of pyrethroids.

Interaction with Voltage-Gated Sodium Channels

Pyrethroids bind to the voltage-gated sodium channels, stabilizing their open state.[5] It is hypothesized that this compound, lacking the alcohol moiety of the active pyrethroids, would have a significantly lower binding affinity. Molecular docking studies on pyrethroids have identified key residues within the channel that are crucial for binding.[6] Theoretical modeling of this compound could explore its potential fit within this binding pocket.

Interaction with Esterases

The ester linkage in this compound is a prime target for hydrolysis by carboxylesterases. This metabolic process is a critical detoxification pathway for pyrethroids.[7] The kinetics of this hydrolysis are crucial for determining the bioavailability and persistence of the molecule in a biological system. Theoretical modeling can be employed to predict the binding affinity and reaction rates with various esterase isozymes.

Theoretical Modeling Approaches

A multi-faceted approach combining several computational techniques is recommended for a comprehensive theoretical model of this compound interactions.

Molecular Docking

Molecular docking simulations can predict the preferred binding orientation and affinity of this compound to the active sites of target proteins, such as voltage-gated sodium channels and carboxylesterases.

Workflow for Molecular Docking:

Caption: Workflow for molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models can be developed to correlate the chemical structure of pyrethroid precursors with their biological activity or metabolic rate. While specific data for this compound is scarce, a QSAR model could be built using data from a series of related pyrethroid intermediates.[7]

Logical Flow for QSAR Model Development:

Caption: Logical workflow for QSAR model development.

Proposed Signaling Pathway Interactions

Based on the known effects of pyrethroids and their metabolites, it is plausible that this compound, or its hydrolysis product, permethrinic acid, could have downstream effects on cellular signaling. Pyrethroids have been shown to impact various signaling pathways, including those involved in apoptosis and immune responses.[8][9]

Hypothetical Signaling Pathway Modulation:

Caption: Hypothetical signaling pathways affected.

Experimental Protocols for Model Validation

Theoretical models are only as valuable as their ability to be validated by experimental data. The following are key experimental protocols that would be necessary to generate data for building and validating models of this compound interactions.

In Vitro Metabolism Study

Objective: To determine the rate of hydrolysis of this compound by liver microsomes or purified esterase enzymes.

Methodology:

-

Incubate this compound at various concentrations with a source of esterases (e.g., rat liver microsomes).

-

Collect samples at multiple time points.

-

Quench the reaction (e.g., with acid or organic solvent).

-

Analyze the concentration of the parent compound and its primary metabolite (permethrinic acid) using a suitable analytical method like LC-MS/MS.

-

Determine kinetic parameters (e.g., Vmax, Km) by fitting the data to the Michaelis-Menten equation.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the target receptor (e.g., voltage-gated sodium channel).

Methodology:

-

Prepare cell membranes expressing the target receptor.

-